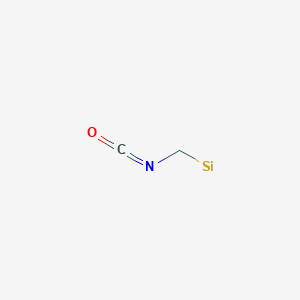

Isocyanatomethylsilane

Description

Properties

Molecular Formula |

C2H2NOSi |

|---|---|

Molecular Weight |

84.13 g/mol |

InChI |

InChI=1S/C2H2NOSi/c4-1-3-2-5/h2H2 |

InChI Key |

KEJHBSOZNZKTGP-UHFFFAOYSA-N |

Canonical SMILES |

C(N=C=O)[Si] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isocyanatomethylsilane

Mechanistic Investigations of Thermal Dissociation Routes

The thermal dissociation of carbamatoorganosilane precursors represents a significant non-phosgene route for the synthesis of isocyanatosilanes. This method involves the initial formation of a silyl (B83357) carbamate (B1207046) intermediate, which is subsequently cracked at elevated temperatures to yield the desired isocyanatosilane and an alcohol byproduct.

Optimization of Carbamatoorganosilane Cracking for High Yield and Purity

The efficiency of the thermal cracking of carbamatoorganosilanes is highly dependent on the reaction conditions. Research has shown that temperatures in the range of 200-400°C are typically required for the gas-phase thermolysis of carbamates. mdpi.com However, such high temperatures can lead to the formation of byproducts and necessitate high energy consumption. mdpi.com To mitigate these issues, liquid-phase methods and the use of catalysts have been explored.

One approach involves the reaction of a primary aminoalkylalkoxysilane with a dialkyl carbonate to form a silicon-based alkyl carbamate. google.com This intermediate is then subjected to a dealcoholization reaction at temperatures between 200-320°C in the presence of a catalyst. google.com The use of a platinum-supported nickel catalyst or a platinum-supported 13X molecular sieve has been shown to be effective, leading to selectivities for the isocyanate silane (B1218182) of over 95% and final product purities exceeding 98%. google.com Another patented process describes the vacuum distillation and cracking of a silicon-based organic carbamate to achieve a product purity of over 98% and a yield of over 90%. google.com

Table 1: Optimization of Carbamatoorganosilane Cracking Conditions

| Parameter | Condition | Outcome | Reference |

| Temperature | 200-320°C (catalytic) | High selectivity (>95%) and purity (>98%) | google.com |

| Catalyst | Platinum-supported Nickel | Effective dealcoholization | google.com |

| Catalyst | Platinum-supported 13X Molecular Sieve | Effective dealcoholization | google.com |

| Method | Vacuum distillation cracking | Purity >98%, Yield >90% | google.com |

Suppression of Undesired Side Reactions and Byproduct Formation

A significant challenge in the thermal dissociation of carbamates is the potential for undesired side reactions, which can reduce the yield and purity of the target isocyanatosilane. The high temperatures involved can promote the formation of dimers and trimers of the isocyanate product. google.com Furthermore, the isocyanate can react with water to form an amine, which can then react with another isocyanate molecule to produce a substituted urea (B33335). mdpi.com The isocyanate can also react with the unconverted carbamate starting material. mdpi.com

The use of specific catalysts can effectively inhibit these side reactions. For instance, a novel dealcoholization catalyst has been reported to suppress polymerization and other side reactions, resulting in a byproduct proportion of less than 5%. google.com The judicious choice of reaction conditions, such as operating in the liquid phase at lower temperatures, can also minimize the formation of unwanted products. mdpi.com Additionally, the introduction of a stabilizer or a self-polymerization inhibitor to the product stream can enhance the stability of the final isocyanatosilane. google.com

Table 2: Common Side Reactions and Suppression Strategies

| Side Reaction | Description | Suppression Strategy | Reference |

| Dimerization/Trimerization | Self-reaction of isocyanate molecules | Use of selective catalysts, optimization of reaction time and temperature | google.com |

| Urea Formation | Reaction of isocyanate with amine (from hydrolysis) | Control of moisture content, use of derivatization agents | mdpi.com |

| Reaction with Carbamate | Isocyanate reacts with starting material | Optimization of conversion, catalyst selection | mdpi.com |

| Polymerization | Uncontrolled polymerization of the isocyanate | Addition of stabilizers/inhibitors, catalyst choice | google.com |

Nucleophilic Substitution Pathways in Isocyanatosilane Synthesis

Nucleophilic substitution at the silicon atom provides an alternative route to isocyanatomethylsilane. This approach typically involves the reaction of a halosilane with a source of the isocyanate or a related nucleophile.

One documented method involves the reaction of chlorosilanes with sodium isocyanate or potassium isocyanate in the presence of an alcoholic solvent. google.com This reaction proceeds via a nucleophilic attack of the cyanate (B1221674) ion on the electrophilic silicon center, displacing the chloride leaving group. Another variation of this approach is the reaction of halosilanes with urea at elevated temperatures, typically between 100°C and 200°C. In this process, urea acts as the source of the isocyanate group.

The synthesis of related silyl cyanides, which are structurally analogous to silyl isocyanates, has been achieved through the reaction of silyl chlorides with metal cyanides such as silver(I) cyanide or lithium cyanide. This further demonstrates the viability of nucleophilic substitution for the formation of Si-NCO bonds.

Novel Catalytic Approaches in Isocyanatosilane Formation

Catalysis plays a crucial role in enhancing the efficiency and selectivity of isocyanatosilane synthesis. In the context of the thermal dissociation of carbamatoorganosilanes, platinum-supported catalysts, including platinum on nickel and platinum on 13X molecular sieves, have proven effective in promoting the dealcoholization step. google.com Basic catalysts, such as sodium methoxide, are also employed in the initial formation of the carbamate intermediate from an aminosilane (B1250345) and a dialkyl carbonate. google.com

The broader field of silicon-nitrogen bond formation is an active area of research, with various catalytic systems being explored for heterodehydrocoupling and N-silylation reactions. nih.gov While not yet specifically applied to the synthesis of this compound, these emerging catalytic systems, which often utilize transition metals, could offer novel and more efficient pathways for Si-NCO bond formation in the future. The development of metal-free catalytic systems is also a growing area of interest, aligning with the principles of green chemistry.

Regioselective and Stereoselective Synthesis Strategies

Regioselectivity and stereoselectivity are important concepts in organic synthesis, referring to the control of the region and three-dimensional orientation of bond formation, respectively. In the context of synthesizing a small, achiral molecule like this compound (CH₃SiH₂NCO), these concepts are generally not applicable.

The synthesis of this compound does not typically involve precursors with multiple reactive sites where regioselectivity would be a concern. Similarly, the molecule does not possess any chiral centers, and therefore, stereoselective synthesis is not a relevant consideration. The primary synthetic challenges lie in achieving high yields and purity by controlling the reaction conditions to favor the formation of the desired product over potential side reactions. While stereoselective methods are crucial in the synthesis of more complex organosilicon compounds, the straightforward structure of this compound does not necessitate such sophisticated synthetic strategies.

Reactivity and Reaction Dynamics of Isocyanatomethylsilane

Mechanisms of Hydrolysis and Alcoholysis

Kinetic Studies and Rate Determining Steps

No kinetic studies detailing the rate-determining steps for the hydrolysis and alcoholysis of Isocyanatomethylsilane have been found in the public domain.

Influence of Steric and Electronic Factors on Reaction Rates

Information regarding the influence of steric and electronic factors on the hydrolysis and alcoholysis rates of this compound is not available.

Reactions with Nitrogen-Containing Nucleophiles: Silylurea Formation

While this compound is expected to react with nitrogen-containing nucleophiles to form silylureas, specific studies on the mechanism and kinetics of these reactions are not documented.

Polyaddition and Cycloaddition Reactions

There is no available information on the participation of this compound in polyaddition or cycloaddition reactions.

Electrophilic and Radical Mediated Transformations

Research on the electrophilic and radical-mediated transformations of this compound has not been identified.

Exploration of this compound as a Versatile Synthetic Building Block

While patents suggest its use in material science, a broader exploration of this compound as a versatile synthetic building block in organic synthesis is not documented in available literature.

Polymerization Chemistry and Macromolecular Architecture with Isocyanatomethylsilane

Polymerization Initiated by Isocyanato Reactivity for Urethane (B1682113) and Urea (B33335) Linkages

The isocyanate group (-NCO) of isocyanatomethylsilane is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols and amines. This reactivity forms the basis for the synthesis of polyurethanes and polyureas, respectively. The reaction with a diol or polyol leads to the formation of urethane linkages (-NH-CO-O-), while reaction with a diamine or polyamine results in urea linkages (-NH-CO-NH-). researchgate.net

The general reactions can be summarized as follows:

Polyurethane Formation: OCN-R-Si(OR')₃ + HO-R''-OH → [-O-R''-O-CO-NH-R-Si(OR')₃-]n

Polyurea Formation: OCN-R-Si(OR')₃ + H₂N-R''-NH₂ → [-NH-R''-NH-CO-NH-R-Si(OR')₃-]n

These polymerization reactions are typically carried out in bulk or in solution and can be catalyzed to control the reaction rate. google.com The resulting polymers contain pendant alkoxysilane groups which can subsequently undergo hydrolysis and condensation to form a cross-linked network.

Controlled Polymerization Strategies

Achieving well-defined polymer architectures with controlled molecular weight and narrow molecular weight distributions requires the implementation of controlled polymerization techniques. mdpi.com For isocyanates, this presents a challenge due to their high reactivity.

Utilization of Blocking/Deblocking Agents in Polymer Synthesis

To tame the high reactivity of the isocyanate group and enable controlled polymerization, blocking agents can be employed. usm.edu A blocking agent is a compound that reversibly reacts with the isocyanate to form a thermally labile adduct. This blocked isocyanate is stable under certain conditions but regenerates the reactive isocyanate group upon heating. asianpubs.org

Common blocking agents for isocyanates include phenols, oximes, and caprolactam. mdpi.com The deblocking temperature, the temperature at which the isocyanate is regenerated, is a critical parameter and depends on the specific blocking agent used. asianpubs.org

| Blocking Agent | Typical Deblocking Temperature (°C) |

| Phenol | 120-160 |

| ε-Caprolactam | 160-180 |

| Methyl Ethyl Ketoxime (MEKO) | 140-160 |

This table presents typical deblocking temperature ranges for common isocyanate blocking agents.

This blocking/deblocking strategy allows for the temporal control of the polymerization reaction. The blocked this compound can be incorporated into a polymer backbone, and subsequent thermal treatment can deblock the isocyanate groups, enabling cross-linking or further chain extension reactions. usm.eduresearchgate.net

Kinetic Control of Polymerization Processes

The kinetics of this compound polymerization are influenced by several factors, including temperature, catalyst, solvent, and the nature of the co-reactants. mdpi.commdpi.com The polymerization of isocyanates is generally a rapid process, but the rate can be moderated to achieve better control over the polymer structure. nih.gov

Catalysts play a crucial role in controlling the polymerization kinetics. ijacskros.com Common catalysts for isocyanate reactions include tertiary amines and organotin compounds. The choice of catalyst can significantly affect the reaction rate and selectivity towards either urethane or urea formation. google.com

Kinetic studies, often performed using techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared (FTIR) spectroscopy, provide valuable insights into the reaction mechanism and allow for the optimization of polymerization conditions to achieve desired polymer properties. mdpi.comnih.gov

Synthesis of Isocyanatosilane-Derived Hybrid Inorganic-Organic Polymers (ORMOCERs)

Organically Modified Ceramics (ORMOCERs) are hybrid materials that combine the properties of both organic polymers and inorganic glasses. nih.gov this compound is an excellent precursor for the synthesis of ORMOCERs due to its dual functionality. fraunhofer.de

The synthesis of these hybrid polymers is typically achieved through a sol-gel process. expresspolymlett.comresearchgate.net This process involves the hydrolysis and condensation of the alkoxysilane groups of the this compound, often in the presence of other metal alkoxides like tetraethoxysilane (TEOS). nih.gov

The general steps in the sol-gel synthesis of isocyanatosilane-derived ORMOCERs are:

Hydrolysis: The alkoxysilane groups (-Si(OR)₃) react with water to form silanol (B1196071) groups (-Si(OH)₃).

Condensation: The silanol groups then condense with each other or with unhydrolyzed alkoxide groups to form a siloxane network (-Si-O-Si-).

Simultaneously, the isocyanate groups can react with organic polymers or oligomers containing hydroxyl or amine functionalities, creating covalent bonds between the inorganic and organic phases. nih.gov This results in a three-dimensionally cross-linked hybrid material with tailored properties. nih.gov

Design and Characterization of Cross-linked Polymeric Networks

The ability of this compound to form cross-linked networks is one of its most important features. Cross-linking can be achieved through both the reaction of the isocyanate group and the hydrolysis and condensation of the silane (B1218182) group. researchgate.netmst.edu This dual cross-linking capability leads to the formation of robust materials with enhanced thermal and mechanical properties. nih.gov

The design of these networks involves controlling the cross-link density, which can be tailored by adjusting the stoichiometry of the reactants and the reaction conditions. For example, using a tri-functional alcohol or amine in the polymerization will lead to a higher cross-link density compared to a di-functional one.

The characterization of these cross-linked networks is crucial for understanding their structure-property relationships. Common characterization techniques include:

Spectroscopy (FTIR, NMR): To confirm the chemical structure and the formation of urethane, urea, and siloxane linkages.

Thermal Analysis (TGA, DSC): To evaluate the thermal stability and glass transition temperature of the network. researchgate.net

Mechanical Testing: To determine properties such as tensile strength, modulus, and hardness. nih.gov

Microscopy (SEM, TEM): To investigate the morphology and phase separation within the hybrid material.

Interfacial Polymerization for Controlled Microencapsulation

Interfacial polymerization is a powerful technique for the production of microcapsules, which are small particles consisting of a core material surrounded by a polymeric shell. researchgate.netnih.gov this compound can be effectively used in interfacial polymerization to encapsulate a variety of core materials. rsc.orgillinois.edu

The process typically involves creating an emulsion of two immiscible liquids, where one phase contains the this compound and the other contains a co-reactant such as a diamine or a diol. microcapsules-technologies.com The polymerization reaction occurs at the interface between the two liquids, leading to the formation of a thin polymer shell around the droplets of the dispersed phase. mdpi.com

Key parameters that influence the properties of the resulting microcapsules include:

The nature of the monomers and their concentrations.

The type of emulsifier used.

The stirring speed, which affects the droplet size. illinois.edu

The reaction temperature and time. microcapsules-technologies.com

This technique allows for the encapsulation of both liquid and solid materials, with applications in areas such as drug delivery, self-healing materials, and controlled release of fragrances and pesticides. nih.govrsc.orgsemanticscholar.org

Advanced Spectroscopic and Structural Characterization of Isocyanatomethylsilane Systems

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the real-time monitoring of chemical transformations involving isocyanatomethylsilane. surfacesciencewestern.comsemanticscholar.org These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. nih.gov

Identification of Functional Groups and Bond Vibrations

The FTIR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. The most prominent of these is the strong, sharp absorption band associated with the asymmetric stretching of the isocyanate (–N=C=O) group. This band is typically observed in the region of 2280-2250 cm⁻¹. The position and intensity of this peak are highly sensitive to the electronic environment of the molecule.

Other key vibrational modes include the Si-N stretching vibration, C-H stretching and bending vibrations of the methyl group, and Si-C stretching. The complementary nature of FTIR and Raman spectroscopy is advantageous; for instance, the symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -N=C=O | Asymmetric Stretch | 2280 - 2250 |

| -N=C=O | Symmetric Stretch | ~1450 - 1400 |

| Si-N | Stretch | ~900 - 700 |

| C-H (methyl) | Asymmetric & Symmetric Stretch | 2980 - 2850 |

| C-H (methyl) | Bending (Deformation) | ~1450 - 1375 |

| Si-C | Stretch | ~800 - 600 |

Note: The values presented are typical ranges and can be influenced by the specific molecular environment and physical state of the sample.

In-situ Spectroscopic Monitoring of Reactions

The distinct and intense absorption of the isocyanate group in the infrared spectrum makes FTIR spectroscopy an excellent technique for in-situ monitoring of reactions involving this compound. researchgate.netresearchgate.netazom.commt.com As the isocyanate group reacts, for example, in the formation of urethanes or ureas, the intensity of its characteristic absorption band at ~2270 cm⁻¹ decreases. researchgate.net This change can be monitored in real-time to track reaction kinetics, determine reaction endpoints, and identify the formation of intermediates. mt.comnih.gov Fiber-optic probes can be directly inserted into a reaction vessel, allowing for continuous data acquisition without the need for sampling, which is particularly useful for reactions that are sensitive to air or moisture. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of this compound in the solution state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ²⁹Si) for Structural Elucidation

A comprehensive understanding of the molecular structure of this compound is achieved through the combined use of ¹H, ¹³C, and ²⁹Si NMR spectroscopy.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the methyl (CH₃) protons attached to the silicon atom. The chemical shift of this signal would provide information about the electronic environment of the methyl group.

¹³C NMR: The carbon-13 NMR spectrum will exhibit two distinct signals: one for the methyl carbon and another for the isocyanate carbon. The chemical shift of the isocyanate carbon is particularly informative and typically appears significantly downfield.

²⁹Si NMR: Silicon-29 NMR spectroscopy directly probes the silicon nucleus, providing valuable information about its coordination environment. The chemical shift in the ²⁹Si NMR spectrum is sensitive to the substituents attached to the silicon atom.

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Si-CH ₃ | 0.1 - 0.5 |

| ¹³C | Si-C H₃ | 0 - 10 |

| ¹³C | -N=C =O | 120 - 130 |

| ²⁹Si | Si (CH₃)(NCO) | -10 to -40 |

Note: These are estimated chemical shift ranges relative to tetramethylsilane (TMS) and can vary based on the solvent and other experimental conditions.

Dynamic NMR for Fluxional Processes

This compound and related silyl (B83357) isocyanates may exhibit fluxional behavior, which can be studied using dynamic NMR (DNMR) spectroscopy. wikipedia.orgslideshare.netilpi.com Fluxional processes involve the rapid, reversible intramolecular rearrangement of atoms. wikipedia.orgilpi.com In the case of silyl isocyanates, this could involve bending or inversion at the nitrogen atom.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the NMR signals. At low temperatures, where the exchange process is slow on the NMR timescale, distinct signals for different conformations might be observed. As the temperature increases, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers and rates of these dynamic processes. wikipedia.org

X-ray Diffraction Studies for Solid-State Structure Determination

While NMR and vibrational spectroscopy provide detailed information about the molecule in the solution and gas phases, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govmdpi.commdpi.com For this compound, X-ray crystallography would reveal key structural parameters such as bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Table 3: Crystallographic Data for the Analogous Silyl Isocyanate (H₃SiNCO)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Si-N Bond Length (Å) | ~1.70 |

| N=C Bond Length (Å) | ~1.21 |

| C=O Bond Length (Å) | ~1.17 |

| Si-N-C Bond Angle (°) | ~158 |

Data based on studies of silyl isocyanate and serves as an illustrative example for the expected structural features of this compound.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry and Bonding Analysis

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated within a transmission electron microscope (TEM), that provides insights into the local chemical and electronic structure of a material at high spatial resolution. eels.infoepfl.ch When a high-energy electron beam passes through a thin sample of a material containing this compound, some electrons undergo inelastic scattering, losing a discrete amount of energy. wikipedia.org This energy loss corresponds to the energy required to excite core-level electrons of the atoms within the sample to unoccupied states. epfl.chistgroup.com By measuring the energy distribution of these inelastically scattered electrons, an EELS spectrum is generated, which contains ionization edges characteristic of the elements present. wikipedia.org

For this compound (CH₃SiNCO), EELS can provide a detailed elemental map and crucial information about the bonding environment of each constituent element (Si, C, N, O). The core-loss region of the spectrum would exhibit distinct ionization edges for the K-shell of carbon, nitrogen, and oxygen, and the L₂,₃-edge for silicon. globalsino.comeels.info

A key feature of EELS is the chemical shift, which is the variation in the onset energy of an ionization edge due to the local chemical environment and oxidation state of the atom. jeol.com For instance, the Si L₂,₃ edge (around 99 eV in pure silicon) would be expected to shift to a higher energy in this compound. globalsino.com This shift is caused by the bonding to electronegative nitrogen and carbon atoms, which alters the electron density around the silicon atom and increases the binding energy of its core electrons. globalsino.com

Furthermore, the fine structure of these edges, known as the Energy-Loss Near-Edge Structure (ELNES), offers detailed information about the local coordination and bonding. jeol.comglobalsino.com The ELNES of the Si L₂,₃ edge would be influenced by its tetrahedral bonding to the methyl-carbon and the isocyanate-nitrogen. The C K-edge would likely show complex features corresponding to the two distinct carbon environments: the methyl group (C-Si, C-H bonds) and the isocyanate group (N=C=O). Similarly, the N K-edge and O K-edge ELNES would provide fingerprints of the bonding within the isocyanate functional group. researchgate.netnih.gov Analysis of these ELNES features can help confirm the covalent bonding network (Si-N, Si-C, N=C, C=O) within the molecule.

Table 1: Anticipated Core-Loss EELS Data for this compound

| Element | Edge | Approximate Onset Energy (eV) | Inferred Bonding Information from Chemical Shift & ELNES |

| Silicon (Si) | L₂,₃ | > 99 eV | Chemical shift to higher energy confirms Si bonding to electronegative elements (N, C). ELNES reveals tetrahedral coordination. globalsino.comaip.org |

| Carbon (C) | K | ~285 eV | Complex edge fine structure due to two distinct C environments: σ* features from the Si-CH₃ group and π* features from the N=C=O group. youtube.com |

| Nitrogen (N) | K | ~401 eV | ELNES provides a fingerprint of the N atom's sp hybridization state within the isocyanate group. |

| Oxygen (O) | K | ~532 eV | Fine structure reveals the C=O double bond character within the isocyanate moiety. researchgate.net |

Hyphenated Spectroscopic Techniques for Comprehensive Material Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. asdlib.orglongdom.org For a volatile organosilane compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful and suitable hyphenated technique. chemijournal.comscioninstruments.com

In a GC-MS analysis, the sample is first injected into the gas chromatograph. thermofisher.com The high volatility of this compound allows it to be easily vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's affinity for the stationary phase coating the column. scioninstruments.com This chromatographic step effectively isolates this compound from solvents, reactants, or byproducts, with the time it takes to travel through the column (the retention time) serving as a preliminary identifier.

As the separated compound elutes from the GC column, it enters the mass spectrometer, which acts as a highly sensitive and specific detector. asdlib.org In the MS ion source, the molecule is ionized, typically by electron impact (EI), which is a hard ionization technique that causes the molecule to fragment in a predictable and reproducible manner. wikipedia.org The resulting molecular ion (M⁺) and its various fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

The resulting mass spectrum provides two critical pieces of information for the unequivocal identification of this compound:

Molecular Weight : The peak with the highest m/z value generally corresponds to the molecular ion, confirming the molecular weight of the compound.

Structural Information : The fragmentation pattern serves as a molecular fingerprint. libretexts.orgchemguide.co.uklibretexts.org Characteristic fragments would arise from the cleavage of the Si-N, Si-C, and C-H bonds. For example, fragments corresponding to the loss of a methyl group ([M-15]⁺) or the isocyanate group ([M-42]⁺) would be expected, providing definitive structural confirmation.

While GC-MS is ideal for the analysis of the parent compound, other hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed for the comprehensive analysis of materials where this compound might have undergone reaction or degradation. For instance, organosilanes can be susceptible to hydrolysis. researchgate.netnih.gov LC-MS would be the method of choice for separating and identifying less volatile, more polar hydrolysis and condensation products, such as silanols or siloxanes, that may form in the presence of moisture. researchgate.net

Table 2: Application of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Application for this compound Systems |

| GC-MS | Gas Chromatography: Separation of volatile compounds based on boiling point and polarity. emerypharma.com | Mass Spectrometry: Identification based on molecular weight and characteristic fragmentation patterns. slideshare.net | Primary method for identification and quantification of pure this compound; analysis of volatile impurities. thermofisher.com |

| LC-MS | Liquid Chromatography: Separation of soluble compounds based on their interaction with a stationary phase. slideshare.net | Mass Spectrometry: Identification of less volatile compounds by molecular weight. | Analysis of non-volatile hydrolysis or condensation products (e.g., silanols, siloxanes) in a sample matrix. researchgate.net |

Theoretical and Computational Investigations of Isocyanatomethylsilane

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and the nature of its chemical bonds.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for exploring the molecular geometry and potential energy surfaces of molecules like isocyanatomethylsilane.

DFT calculations could also map the potential energy surface for the internal rotation of the methyl group and the bending of the Si-N-C angle, providing insights into the molecule's conformational flexibility and the energy barriers between different conformers.

Table 1: Predicted Molecular Geometry Parameters for this compound (Analogous to Silyl (B83357) Isocyanate) Note: These are hypothetical values based on typical bond lengths and angles from related molecules and require specific DFT calculations for confirmation.

| Parameter | Predicted Value |

| Si-N Bond Length | ~1.70 Å |

| N=C Bond Length | ~1.22 Å |

| C=O Bond Length | ~1.18 Å |

| Si-C (methyl) Bond Length | ~1.87 Å |

| Si-N-C Angle | ~180° (gas phase) |

| N-C-O Angle | ~180° (gas phase) |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of accuracy for predicting molecular properties, albeit at a greater computational expense. researchgate.net

For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would provide benchmark data for its electronic properties. These methods are crucial for accurately determining properties like electron affinity, ionization potential, and dipole moment. For silyl isocyanate, ab initio studies have been essential in understanding the nature of the Si-N bond and the electronic factors contributing to the linearity of the SiNCO group. escholarship.org Similar calculations on this compound would elucidate the electronic influence of the methyl group on the silaisocyanate moiety.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. smu.edu While specific studies on this compound are lacking, we can infer potential reaction mechanisms from computational studies on related silanes and isocyanates.

For instance, the hydrolysis of the Si-N bond is a likely reaction pathway. DFT calculations could model the stepwise addition of water across the Si-N bond, identifying the transition states for bond cleavage and formation. Such studies on other silanes have shown the importance of solvent assistance and the formation of intermediate complexes. hydrophobe.org

Another important area of investigation would be the thermal decomposition of this compound. Computational studies on the pyrolysis of other silanes have identified key initial steps such as 1,2-hydrogen shifts, H₂ elimination, and homolytic bond dissociation. nih.govdntb.gov.uaresearchgate.net For this compound, DFT calculations could be employed to determine the bond dissociation energies of the Si-N, Si-C, and Si-H bonds to predict the most likely initial fragmentation pathways at elevated temperatures. nih.govnih.govstackexchange.comuwa.edu.au

Molecular Dynamics (MD) Simulations of Isocyanatosilane Behavior in Condensed Phases

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules in liquids and solids, offering insights into bulk properties and intermolecular interactions. mdpi.com

MD simulations of this compound in a condensed phase, such as in a non-polar solvent or in the pure liquid, would require the development of an accurate force field. This force field would be parameterized using quantum mechanical data for the intramolecular (bond stretching, angle bending, torsions) and intermolecular (van der Waals, electrostatic) interactions. Once a reliable force field is established, MD simulations could predict properties like density, viscosity, and diffusion coefficients.

Furthermore, MD simulations could be used to explore the aggregation and intermolecular interactions of this compound molecules. Based on the computational findings for silyl isocyanate, which suggest significant intermolecular interactions leading to a bent structure in the solid state, MD simulations could reveal the nature of clustering and local ordering in the liquid and solid phases of this compound. escholarship.org

Kinetic Monte Carlo (KMC) Simulations for Polymerization and Surface Processes

Kinetic Monte Carlo (KMC) simulations are well-suited for modeling processes that occur over longer timescales than are accessible with MD, such as polymerization reactions and surface modifications. escholarship.org

Given that isocyanatosilanes are used in the synthesis of polymers and as surface modifying agents, KMC simulations would be a valuable tool. For example, in the context of polyurethane formation, where isocyanates react with polyols, KMC could model the growth of polymer chains, taking into account the reactivity of the isocyanate group of this compound. The simulation would rely on reaction probabilities derived from experimental data or quantum mechanical calculations.

Similarly, the reaction of this compound with a hydroxylated surface, such as silica (B1680970), could be modeled using KMC. This would allow for the simulation of the formation of a self-assembled monolayer, predicting the surface coverage and ordering of the molecules as a function of reaction time and conditions.

Computational Prediction of Spectroscopic Signatures for Experimental Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental spectra for validation of the theoretical models and interpretation of the experimental data. researchgate.netcore.ac.ukarxiv.orgchimia.ch

For this compound, DFT calculations would be the primary tool for predicting its vibrational (infrared and Raman) and NMR spectra. The calculation of harmonic vibrational frequencies is a standard output of DFT geometry optimizations and can be scaled to improve agreement with experimental spectra. mdpi.com Studies on silyl isocyanate have shown that the vibrational spectra are sensitive to the molecular geometry, with distinct features for the linear and bent forms. rsc.org Similar calculations for this compound would predict the characteristic frequencies for the N=C=O stretching and bending modes, as well as the vibrations associated with the methylsilyl group.

Table 2: Predicted Vibrational Frequencies for this compound (Selected Modes) Note: These are hypothetical values based on typical group frequencies and require specific DFT calculations for confirmation.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N=C=O Asymmetric Stretch | ~2280 |

| N=C=O Symmetric Stretch | ~1420 |

| Si-N Stretch | ~1000 |

| Si-H Stretch | ~2190 |

| CH₃ Asymmetric Stretch | ~2960 |

| CH₃ Symmetric Stretch | ~2880 |

Furthermore, the prediction of NMR chemical shifts, particularly for ²⁹Si, ¹³C, and ¹H, is another important application of DFT. researchgate.netsemanticscholar.orgsmu.edusemanticscholar.orgacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts for this compound would provide a valuable reference for experimental characterization of this compound and its reaction products.

Functionalization and Surface Chemistry Applications of Isocyanatomethylsilane

Surface Functionalization of Inorganic and Organic Substrates

Isocyanatomethylsilane is a bifunctional molecule that serves as a versatile platform for the surface functionalization of a wide array of both inorganic and organic substrates. Its utility stems from the presence of two distinct reactive moieties: a silane (B1218182) group, typically a trimethoxysilane (B1233946) or triethoxysilane, and an isocyanate group. The silane functionality allows for the formation of robust covalent bonds with surfaces rich in hydroxyl groups, such as silica (B1680970), glass, and various metal oxides. This occurs through a hydrolysis and condensation reaction, forming stable siloxane (Si-O-Si) linkages. Concurrently, the highly reactive isocyanate group (-NCO) can readily react with nucleophiles like hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups present on the surface of organic polymers and biomass. This dual reactivity enables the tailored modification of surface properties, including hydrophobicity, adhesion, and biocompatibility.

Covalent Grafting Strategies for Tailored Surface Properties

Covalent grafting of this compound onto substrates is a primary strategy to permanently alter their surface chemistry. The process typically involves a two-step mechanism. First, the alkoxy groups of the silane moiety hydrolyze in the presence of trace amounts of water to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups on the substrate surface, releasing water or alcohol as a byproduct and forming a covalent Si-O-Substrate bond.

The isocyanate group remains available for subsequent reactions, allowing for the introduction of a wide range of functionalities. For instance, reacting the surface-grafted isocyanate with a long-chain alcohol can render a hydrophilic surface hydrophobic. Conversely, reaction with a molecule containing a polyethylene (B3416737) glycol (PEG) chain can increase the hydrophilicity and impart anti-fouling properties.

| Substrate | Functional Group | Grafting Condition | Resulting Surface Property |

| Silica Gel | -OH | Reflux in Toluene | Reactive isocyanate surface |

| Glass Slide | -OH | Vapor phase deposition | Uniform silane monolayer |

| Alumina | -OH | Spin-coating | Tailored for further functionalization |

| Polystyrene (pre-hydroxylated) | -OH | Solution immersion | Improved paint adhesion |

Patterning Techniques for Controlled Surface Chemistry

The ability to spatially control the surface chemistry is crucial for applications in microelectronics, biosensors, and cell culture. This compound can be employed in various patterning techniques to create well-defined chemical domains on a surface.

Photolithography: A common top-down approach involves using photolithography to create a patterned mask on the substrate. The exposed regions can then be selectively functionalized with this compound. Subsequent removal of the mask leaves a patterned surface with distinct chemical functionalities. This technique allows for the creation of high-resolution patterns.

Microcontact Printing (µCP): This soft lithography technique utilizes an elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer "ink" molecules onto a substrate. This compound can be used as an ink, which is first applied to the stamp and then transferred to the desired substrate through conformal contact. This method is advantageous for its simplicity, low cost, and ability to pattern non-planar surfaces.

Enhancement of Interfacial Adhesion in Composite Materials

This compound plays a critical role as a coupling agent in composite materials, where it enhances the interfacial adhesion between inorganic fillers (e.g., glass fibers, silica nanoparticles) and an organic polymer matrix. The bifunctional nature of the molecule allows it to act as a molecular bridge at the interface.

The silane end of the molecule reacts with the hydroxyl groups on the surface of the inorganic filler, forming a strong covalent bond. The isocyanate end then reacts with the polymer matrix, which may contain functional groups such as hydroxyls, amines, or carboxyls. This chemical linkage between the filler and the matrix improves stress transfer from the polymer to the reinforcement, leading to enhanced mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance.

| Composite System | This compound Treatment | Improvement in Tensile Strength | Improvement in Flexural Modulus |

| Glass Fiber/Epoxy | 1% solution dip coating | ~25% | ~20% |

| Silica/Polypropylene | 0.5% in blend | ~15% | ~12% |

| Wood Flour/Polyurethane | 2% spray treatment | ~30% | ~25% |

Post-Synthetic Modification of Coordination Compounds and Organometallic Complexes

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-synthesized coordination compounds, including metal-organic frameworks (MOFs), and organometallic complexes without altering their fundamental structure. This compound can be employed as a versatile reagent in PSM.

For instance, MOFs constructed from organic linkers bearing free hydroxyl or amino groups can be readily modified by reaction with this compound. The isocyanate group reacts with these functionalities to introduce a pending silane group into the pores of the MOF. This grafted silane can then undergo further reactions, such as hydrolysis and condensation, to create a silica-like network within the MOF pores, potentially enhancing its stability or altering its sorption properties. Similarly, organometallic complexes with ligands containing reactive functional groups can be modified to incorporate the this compound moiety, enabling their immobilization on silica supports for catalytic applications.

Click Chemistry Approaches in Organometallic Functionalization

While the isocyanate group itself does not directly participate in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, this compound can be used to introduce a "clickable" functionality onto an organometallic complex in a post-synthetic manner.

For example, an organometallic complex bearing a ligand with a hydroxyl or amine group can first be reacted with this compound. The now surface-anchored or ligand-modified silane can be further functionalized with a molecule containing both a silane-reactive group and either an azide (B81097) or an alkyne. This two-step process effectively renders the organometallic complex "clickable," allowing for its subsequent conjugation to other molecules or surfaces via CuAAC, a highly efficient and specific reaction. This approach provides a modular and versatile strategy for the construction of complex, multifunctional organometallic systems.

Chemical Modification of Cellulose (B213188) and Other Biomass-Derived Materials

Cellulose and other biomass-derived materials are rich in hydroxyl groups, making them prime candidates for chemical modification with this compound. The isocyanate group of the silane readily reacts with the surface hydroxyls of cellulose fibers, wood flour, or other lignocellulosic materials to form stable urethane (B1682113) linkages.

| Biomass Material | This compound Treatment | Contact Angle (Water) | Water Absorption Reduction |

| Cellulose Nanocrystals | 0.1 M solution | Increased from 35° to 95° | ~60% |

| Wood Flour | 5% solution | Increased from 20° to 110° | ~50% |

| Kraft Pulp Fibers | Vapor phase deposition | Increased from 45° to 120° | ~70% |

Engineering Surface-Active Materials for Specific Applications with this compound

The functionalization of surfaces with this compound offers a versatile platform for the precise engineering of materials with tailored surface properties. The reactivity of the isocyanate group, combined with the surface-anchoring capability of the silane moiety, allows for the creation of surface-active materials designed for a range of specific applications. This section explores the strategic use of this compound in developing materials with controlled surface characteristics.

The fundamental principle behind the application of this compound in surface engineering lies in its dual functionality. The silane group readily reacts with hydroxylated surfaces, such as those found on silica, glass, and various metal oxides, forming stable covalent bonds. This reaction effectively tethers the isocyanatomethyl group to the substrate. The exposed isocyanate functionality then serves as a highly reactive site for the subsequent attachment of a wide array of molecules, thereby altering the surface chemistry and physical properties of the material.

One of the primary applications of this strategy is in the biomedical field for the immobilization of biomolecules. The isocyanate group can react with nucleophilic groups present in biomolecules, such as amines (-NH2) and hydroxyls (-OH), which are common in proteins, enzymes, and antibodies. This covalent attachment ensures the stable and oriented immobilization of these biological entities on a substrate. For instance, surfaces functionalized with this compound can be used to create biosensors, where the specific binding of an analyte to the immobilized biomolecule can be detected.

The engineering of surface wettability, rendering surfaces either hydrophobic or hydrophilic, is another significant application. By reacting the this compound-modified surface with molecules possessing long alkyl chains or fluorinated moieties, highly hydrophobic or oleophobic surfaces can be created. Conversely, reaction with hydrophilic molecules, such as polyethylene glycol (PEG), can impart anti-fouling properties, which are crucial for medical implants and devices that come into contact with biological fluids.

Furthermore, this compound serves as an effective adhesion promoter, enhancing the bond between organic coatings and inorganic substrates. The silane end of the molecule forms a strong bond with the inorganic material, while the isocyanate group can react with components of the organic coating, creating a durable and robust interface. This is particularly valuable in the manufacturing of composite materials and in the application of protective coatings.

The versatility of this compound in surface engineering is further demonstrated in the functionalization of nanoparticles. Modifying the surface of nanoparticles with this compound allows for their integration into various matrices or for the attachment of specific ligands for targeted delivery applications in medicine. For example, silica nanoparticles functionalized with this compound can be further modified with targeting molecules for cancer therapy.

The following tables summarize key research findings and data related to the application of isocyanate-functionalized surfaces in engineering surface-active materials. While direct data for this compound is limited in publicly available research, the data for analogous isocyanate-containing silanes provide a strong indication of its potential and mechanism of action.

Research Findings on Isocyanate-Functionalized Surfaces

| Application Area | Substrate Material | Functionalizing Agent | Attached Molecule/Functionality | Key Finding |

| Biomolecule Immobilization | Glass Slides | Phenyl-isocyanate | Small Molecules | Phenyl-isocyanate functionalized surfaces showed nearly double the immobilization efficiency for small molecules compared to hexyl-isocyanate surfaces. |

| Nanoparticle Functionalization | Mesoporous Silica Nanoparticles (MSN) | 3-Isocyanatopropyltrichlorosilane | Primary Amines | The isocyanate group on the MSN surface readily reacted with primary amines under mild conditions, allowing for covalent grafting of various nucleophiles. |

| Adhesion Promotion | Metal and Glass Surfaces | Aromatic Polyisocyanate + Aminosilane (B1250345) | Polymeric Prepolymer | The adduct of an aromatic polyisocyanate and an aminosilane significantly improved the adhesion of primer compositions to metal and glass substrates. |

Comparative Data on Surface Immobilization Efficiency

| Surface Functionality | Target Molecule Type | Immobilization Efficiency | Reference Application |

| Isocyanate | Primary Amines, Aryl Amines, Thiols | High | Small Molecule Microarrays |

| Isocyanate | Primary Alcohols, Phenols, Secondary Amines | Medium | Small Molecule Microarrays |

| Isocyanate | Carboxylic Acids, Secondary & Tertiary Alcohols | Low | Small Molecule Microarrays |

Catalysis Sciences and Isocyanatomethylsilane

Isocyanatomethylsilane in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. orientjchem.org The efficacy of a homogeneous catalyst often hinges on the design of ligands that coordinate to a central metal atom, thereby tuning its electronic and steric properties. nih.govmdpi.com

The design of ligands is a cornerstone of inorganic and organometallic chemistry, directly influencing the reactivity and stability of metal complexes. nih.gov While the isocyanate group (-N=C=O) in this compound is not a traditional ligand for metal complexation in the same vein as phosphines or N-heterocyclic carbenes, its chemistry offers potential, albeit underexplored, avenues for creating novel metal complexes.

The isocyanate group can react with nucleophiles, a property that could be exploited to synthesize more complex molecules capable of acting as ligands. For instance, reaction with an alcohol- or amine-functionalized phosphine (B1218219) could tether the silane (B1218182) moiety to a known ligand scaffold. However, direct coordination of the isocyanate group to a metal center is less common than that of the related isocyanide (-N≡C) ligands. wikipedia.orgrsc.org Isocyanides are known to form a wide variety of stable transition metal complexes, acting as good sigma donors and pi-acceptors, similar to carbon monoxide. rsc.org The potential for this compound or its derivatives to form stable, catalytically active metal complexes remains an area open for investigation.

The elucidation of catalytic cycles is fundamental to understanding and optimizing catalytic processes. wisc.edursc.org This involves identifying all intermediates and transition states in the reaction pathway. For a hypothetical homogeneous catalyst involving an this compound-derived ligand, mechanistic studies would be crucial. Techniques such as in-situ spectroscopy (NMR, IR), kinetic analysis, and computational modeling would be employed to understand substrate activation, bond formation, and product release steps. wisc.edu Given the lack of documented homogeneous catalytic applications for this specific compound, no specific catalytic cycles can be detailed.

Heterogeneous Catalysis: Surface-Supported Isocyanatosilane Catalysts

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, including ease of separation and catalyst recycling. researchgate.net A common strategy for creating heterogeneous catalysts is the immobilization of a catalytically active species onto a solid support, such as silica (B1680970) (SiO₂). researchgate.netmdpi.com

This compound is well-suited for this purpose due to its dual functionality. The methoxysilane (B1618054) group can react with surface silanol (B1196071) (Si-OH) groups on silica to form stable, covalent siloxane (Si-O-Si) bonds, effectively grafting the molecule to the surface. nsf.govethz.chrsc.org The tethered isocyanate group then serves as a reactive anchor for attaching catalytically active metal complexes or organic functional groups. rsc.orgnumberanalytics.com This process transforms a homogeneous catalyst into a more robust, heterogeneous system.

The general procedure for creating such a surface-supported catalyst is outlined below:

| Step | Description | Purpose |

| 1. Support Preparation | A solid support, typically amorphous silica, is pre-treated (e.g., by heating) to control the density of surface silanol (-OH) groups. | To prepare a reactive surface for grafting. |

| 2. Grafting | The pre-treated silica is reacted with this compound. The methoxy (B1213986) group hydrolyzes and condenses with surface silanol groups. | To covalently attach the this compound linker to the support via stable Si-O-Si bonds. |

| 3. Functionalization | The surface-bound isocyanate group is reacted with a molecule containing a nucleophilic group (e.g., -OH, -NH₂) and a catalytically active site. | To immobilize the active catalytic species onto the support. |

| 4. Post-Treatment | The resulting material may be washed and dried to remove any unreacted species and prepare it for use. | To purify the final heterogeneous catalyst. |

This grafting methodology allows for the precise placement of active sites on a high-surface-area support, which can enhance catalytic efficiency and prevent the leaching of the active species into the product stream. mdpi.comresearchgate.net

Application in Enabling Resource-Efficient Chemical Transformations

The principles of green chemistry emphasize the development of chemical processes that are efficient, minimize waste, and use renewable resources. rsc.orgrsc.org Heterogeneous catalysts are central to achieving these goals because they can be easily separated from the reaction mixture and reused for multiple cycles, reducing both catalyst waste and product purification costs. mdpi.com

By serving as a molecular linker to create solid-supported catalysts, this compound can contribute to the development of more sustainable and resource-efficient chemical transformations. The immobilization of catalysts prevents the loss of often expensive and potentially toxic heavy metals into product streams and the environment. This approach aligns with the goals of waste minimization and improved atom economy. rsc.org While specific industrial processes using this compound-derived catalysts are not documented, the strategy of catalyst immobilization is a proven method for enhancing the environmental and economic performance of chemical synthesis. chemistryviews.orgmatthey.com

Computational Studies on Catalytic Activity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating catalytic mechanisms at the molecular level. morressier.comrsc.orgnih.gov These methods can provide detailed insights into catalyst structures, reaction pathways, and the origins of catalytic activity and selectivity, guiding the rational design of improved catalysts. researchgate.netprinceton.edu

In the context of this compound, computational studies could be applied to several key areas, even in the absence of extensive experimental data:

Surface Grafting Energetics: DFT calculations can model the reaction of this compound with a silica surface. This can determine the most stable binding configurations, calculate the reaction energies for the grafting process, and predict the resulting structure of the functionalized surface.

Ligand-Metal Interactions: For hypothetical homogeneous catalysts, quantum chemical methods could be used to study the electronic structure of metal complexes formed from this compound-derived ligands. This would help in understanding the nature of the metal-ligand bond and its influence on the metal center's reactivity. nih.govnih.govdntb.gov.uabiointerfaceresearch.com

Reaction Mechanisms: Computational models can be used to map out the entire energy landscape of a proposed catalytic cycle. A notable example is the study of urethane (B1682113) formation from isocyanates and alcohols, where DFT has been used to compare the activity of different catalysts and elucidate the reaction mechanism. mdpi.com A similar approach could predict the feasibility of reactions catalyzed by an active site anchored via this compound.

The table below summarizes how computational methods could be applied to study this compound in catalysis.

| Computational Method | Application to this compound | Information Gained |

| Density Functional Theory (DFT) | Modeling the grafting reaction on a silica slab model. | Adsorption energies, bond lengths/angles, reaction barriers for surface functionalization. |

| DFT / Ab Initio Methods | Calculating the electronic structure of a hypothetical metal complex with a ligand derived from this compound. | Orbital energies (HOMO/LUMO), charge distribution, nature of metal-ligand bonding. |

| Transition State Theory with DFT | Mapping the potential energy surface for a catalytic reaction occurring at an immobilized active site. | Identification of intermediates and transition states, calculation of activation energies, prediction of reaction rates and selectivity. |

| Molecular Dynamics (MD) | Simulating the behavior of the functionalized surface in the presence of solvent and reactants. | Understanding conformational flexibility of the linker and accessibility of the catalytic site. |

These computational tools offer a powerful way to predict the properties and potential catalytic performance of materials derived from this compound, guiding future experimental work in this area.

Emerging Research Directions and Interdisciplinary Perspectives

Integration with Artificial Intelligence and Machine Learning for Material Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with materials science is revolutionizing the discovery and design of new materials. In the context of isocyanatomethylsilane, these computational tools are being leveraged to accelerate the identification of novel formulations with tailored properties.

Researchers are employing molecular dynamics (MD) simulations and machine learning models to predict the mechanical strengths and failure modes of various silane (B1218182) chemistries. tandfonline.com By creating vast datasets of molecular structures and their predicted properties, scientists can screen for optimal candidates for specific applications without the need for extensive and time-consuming laboratory experiments. tandfonline.commdpi.com For instance, a machine learning approach can predict peak forces for tens of thousands of molecules by utilizing parameters from MD simulations. tandfonline.com This data-driven approach allows for the rapid identification of isocyanatosilane derivatives with enhanced adhesive properties, thermal stability, or other desired characteristics.

The use of variational autoencoders can reduce complex molecular structure information into a more manageable, physically-informed space, which can then be used by regression models to predict performance. tandfonline.com This integration of AI and computational chemistry enables a more systematic and efficient exploration of the vast chemical space surrounding this compound and its potential derivatives.

Development of Sustainable Synthesis and Application Pathways

The chemical industry is increasingly focused on developing greener and more sustainable manufacturing processes. For isocyanates, this often involves moving away from the use of highly toxic phosgene. digitellinc.com Research into phosgene-free routes for isocyanate synthesis is a critical area of investigation that directly impacts the production of this compound. nih.govnwo.nl Alternative methods, such as the reductive carbonylation of nitro compounds and the thermal decomposition of carbamates, are being explored to create safer and more environmentally friendly synthesis pathways. nih.govresearchgate.net

The principles of green chemistry are also being applied to the broader field of organosilane synthesis. mdpi.com This includes the development of catalytic systems that are more efficient and utilize earth-abundant metals, as well as processes that minimize waste and energy consumption. rsc.org The direct synthesis of organosilanes from silicon and organic halides, known as the Müller-Rochow process, is a cornerstone of industrial production, and ongoing research seeks to improve its efficiency and reduce its environmental impact. mdpi.com

Furthermore, the development of isocyanate-free polyurethanes (NIPUs) presents both a challenge and an opportunity. nih.gov While this compound is a key component in traditional polyurethane systems, research into NIPUs, often derived from cyclic carbonates, is driving innovation in sustainable polymer chemistry. nih.gov This may lead to the development of new applications for this compound as a modifier or crosslinker in these novel polymer systems.

Advanced Manufacturing and Process Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial-scale manufacturing presents numerous challenges, particularly for reactive compounds like this compound. Key considerations in the scale-up of silane production include ensuring process safety, optimizing reaction conditions for large-scale reactors, and maintaining product purity and consistency. acs.org

Process intensification techniques, such as reactive distillation, are being investigated to improve the efficiency and safety of silane manufacturing. acs.orgresearchgate.net Reactive distillation combines chemical reaction and separation into a single unit, which can lead to significant energy savings and reduced capital costs. acs.org However, the flammable and explosive nature of silane and its precursors necessitates a thorough quantitative risk analysis of any intensified process. acs.org

The scale-up of silane production often involves a multi-step process that includes purification of intermediates and recycling of unreacted materials to ensure cost-effective and sustainable manufacturing. kochmodular.com The complexity of these processes requires careful engineering and optimization to overcome challenges related to heat transfer, mass transfer, and reaction kinetics at larger scales.

Novel Isocyanatosilane Derivatives for Specialized Material Engineering

The versatility of the this compound molecule makes it an excellent starting point for the synthesis of novel derivatives with highly specialized properties. By modifying the organic and silicon-based components of the molecule, researchers can fine-tune its reactivity and functionality for specific applications. nih.govnih.gov

The synthesis of functionalized organosilicon monomers and polymers is a vibrant area of research. rsc.org Techniques such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are being used to create a wide range of functional molecules from organoalkoxysilanes. rsc.org These methods allow for the introduction of various functional groups, leading to the development of new materials with unique optical, electronic, or biological properties.

The study of structure-property relationships in silane-modified polyurethanes is crucial for designing materials with desired mechanical and thermal characteristics. researchgate.neteuropean-coatings.com By systematically varying the structure of the isocyanatosilane and other components of the polymer, researchers can gain insights into how molecular architecture influences macroscopic properties. researchgate.netresearchgate.net This knowledge is essential for the rational design of new materials for advanced applications, such as high-performance coatings, adhesives, and composites. dntb.gov.ua

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The development and application of this compound and its derivatives are inherently interdisciplinary, requiring collaboration between chemists, materials scientists, and engineers. wikipedia.org Organosilicon chemistry provides the fundamental knowledge for synthesizing and modifying these compounds, while materials science explores their properties and potential applications. wikipedia.orgresearchgate.net Polymer science, in particular, plays a crucial role in understanding how these molecules can be incorporated into larger polymer networks to create functional materials. youtube.comyoutube.com

The practical application of these materials often requires the expertise of chemical engineers to design and optimize manufacturing processes. youtube.com Furthermore, the integration of computational tools and data science is becoming increasingly important for accelerating the design and discovery of new materials. escholarship.org This collaborative approach, which bridges fundamental science with applied engineering, is essential for translating laboratory innovations into real-world technologies.

Q & A

Q. How can researchers address failures to reproduce published synthetic yields of this compound?

- Methodological Answer : Systematically replicate conditions from the original study, including reagent sources (e.g., Sigma-Aldryl vs. TCI America) and equipment (e.g., Schlenk vs. glovebox techniques). If discrepancies persist, collaborate with the original authors to identify critical variables (e.g., trace O levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.